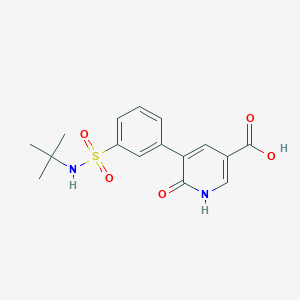
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid (5-3-t-BSHN) is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. 5-3-t-BSHN is a derivative of nicotinic acid, which is commonly used in the synthesis of various pharmaceuticals. This compound has been found to possess a number of interesting characteristics, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 5-3-t-BSHN has been found to have a number of interesting biochemical and physiological effects on various cell types, which could make it a useful tool for laboratory experiments.
科学的研究の応用
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to possess a number of interesting characteristics, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of interesting biochemical and physiological effects on various cell types. These characteristics make 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% a useful tool for laboratory experiments, as it can be used to study the effects of various drugs and other compounds on cells.
作用機序
The exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes involved in the metabolism of nicotinic acid. This inhibition of enzyme activity leads to an increase in the levels of nicotinic acid in the body, which can have a number of beneficial effects. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidative properties, which could be due to its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of interesting biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the metabolism of nicotinic acid, leading to an increase in the levels of nicotinic acid in the body. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidative properties, which could be due to its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-cancer properties, which could be due to its ability to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has a number of advantages for laboratory experiments. This compound is relatively easy to synthesize, and the yield is typically around 90%. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has a number of interesting biochemical and physiological effects, making it a useful tool for studying the effects of various drugs and other compounds on cells. However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. This compound is not approved for human use, so it should only be used in laboratory experiments. Additionally, the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood, so further research is needed to fully understand how this compound works.
将来の方向性
The potential applications of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% are still being explored. Future research could focus on further exploring the mechanism of action of this compound, as well as investigating its potential use in drug development. Additionally, further research could be done to explore the potential anti-cancer properties of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%, as well as its potential use in the treatment of various diseases. Finally, further research could be done to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments, as well as its potential uses in other areas of scientific research.
合成法
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% can be synthesized from commercially available nicotinic acid and 3-t-butylsulfamoyl chloride. In the first step, the nicotinic acid is reacted with 3-t-butylsulfamoyl chloride in an aqueous solution of sodium hydroxide, forming 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% and sodium chloride. The reaction is carried out at room temperature, and the product is isolated by precipitation. The yield of the reaction is typically around 90%.
特性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)13-8-11(15(20)21)9-17-14(13)19/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQYPORSBENFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

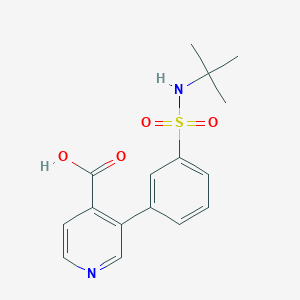
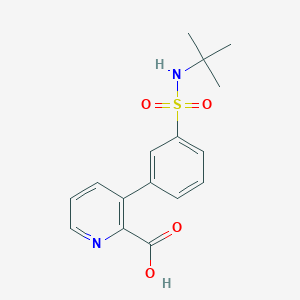
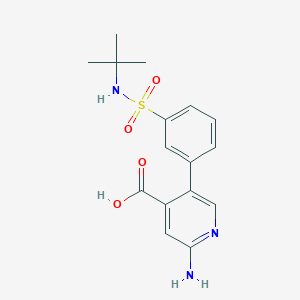
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)
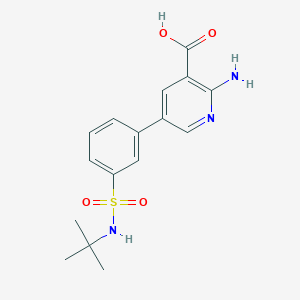
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)







